Cas no 1286699-51-1 (N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide)

N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide is a synthetic organic compound featuring a pyrazole core substituted with a morpholine ring and a 4-methoxyphenyl group, further functionalized with an N-(4-chlorophenyl)acetamide moiety. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or bioactive molecule in drug discovery. The presence of both electron-donating (methoxy) and electron-withdrawing (chlorophenyl) groups may enhance its binding affinity in target interactions. The morpholine substituent could improve solubility and pharmacokinetic properties. Its well-defined heterocyclic framework makes it suitable for further derivatization in the development of pharmacologically active agents, such as kinase inhibitors or anti-inflammatory compounds.
N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide structure
1286699-51-1 structure
Product Name:N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide
CAS No:1286699-51-1
MF:C22H23ClN4O3
MW:426.896023988724
CID:5863597
PubChem ID:52905961
Update Time:2025-11-07

N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
    • 1H-Pyrazole-1-acetamide, N-(4-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-morpholinyl)-
    • N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide
    • N-(4-chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide
    • F3407-4624
    • SR-01000919666
    • AKOS024486435
    • 1286699-51-1
    • SR-01000919666-1
    • Inchi: 1S/C22H23ClN4O3/c1-29-19-8-2-16(3-9-19)20-14-27(25-22(20)26-10-12-30-13-11-26)15-21(28)24-18-6-4-17(23)5-7-18/h2-9,14H,10-13,15H2,1H3,(H,24,28)
    • InChI Key: OZJWUNNECDLOHX-UHFFFAOYSA-N
    • SMILES: N1(CC(NC2=CC=C(Cl)C=C2)=O)C=C(C2=CC=C(OC)C=C2)C(N2CCOCC2)=N1

Computed Properties

  • Exact Mass: 426.1458683g/mol
  • Monoisotopic Mass: 426.1458683g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 547
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 68.6Ų

Experimental Properties

  • Density: 1.32±0.1 g/cm3(Predicted)
  • Boiling Point: 682.5±55.0 °C(Predicted)
  • pka: 12.69±0.70(Predicted)

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Additional information on N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide

Professional Introduction to N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide (CAS No. 1286699-51-1)

N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 1286699-51-1, represents a convergence of advanced synthetic methodologies and pharmacological exploration. Its molecular structure, characterized by a pyrazole core linked to various functional groups, positions it as a promising candidate for further investigation in drug discovery and therapeutic development.

The structural composition of N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide is meticulously designed to interact with biological targets in a highly specific manner. The presence of the 4-chlorophenyl group introduces a lipophilic character, enhancing the compound's ability to cross cell membranes, while the morpholine moiety contributes to metabolic stability and solubility. These features are critical for optimizing pharmacokinetic profiles, ensuring that the drug reaches its target site effectively and remains active for an appropriate duration.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their diverse biological activities and potential therapeutic applications. Pyrazole derivatives, in particular, have been extensively studied for their roles in inhibiting enzymes and receptors involved in various diseases. The compound under discussion incorporates elements from multiple pharmacophoric frameworks, making it a multifaceted molecule with the potential to address multiple targets simultaneously—a strategy known as polypharmacology.

The synthesis of N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide exemplifies the cutting-edge techniques employed in modern organic synthesis. Advanced catalytic methods and transition-metal-mediated reactions have enabled the construction of complex molecular architectures with high precision. This level of synthetic sophistication is essential for producing compounds that exhibit high selectivity and minimal off-target effects, which are crucial for developing safe and effective pharmaceuticals.

The pharmacological profile of this compound has been preliminarily explored through in vitro studies. Initial data suggest that it may exhibit inhibitory activity against certain enzymes and receptors relevant to inflammatory and neurodegenerative diseases. The pyrazole core is known to interact with various biological pathways, including those involving kinases and transcription factors. The morpholine group further modulates these interactions, potentially enhancing binding affinity and reducing toxicity. These findings align with the broader trend in drug discovery towards identifying molecules that can modulate complex disease pathways.

The incorporation of the 4-methoxyphenyl group into the molecular structure adds another layer of complexity, influencing both the electronic properties of the molecule and its interactions with biological targets. This group is often used in medicinal chemistry to enhance metabolic stability while maintaining solubility. The synergistic effects of these functional groups contribute to the overall pharmacological properties of N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide, making it a valuable scaffold for further derivatization and optimization.

Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its effects at the molecular level. High-throughput screening (HTS) techniques are being employed to identify potential therapeutic applications, while computational modeling is used to predict binding affinities and optimize lead structures. These approaches are integral to modern drug discovery pipelines, enabling researchers to rapidly assess large libraries of compounds and identify those with the most promising pharmacological profiles.

The development of novel pharmaceuticals is not only driven by scientific innovation but also by the need to address unmet medical needs. Conditions such as cancer, autoimmune disorders, and neurodegenerative diseases remain challenging to treat effectively. Compounds like N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide offer hope by providing new chemical entities that can be developed into next-generation therapeutics. Their unique structural features make them attractive candidates for further exploration in preclinical studies.

In conclusion, N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]acetamide (CAS No. 1286699-51-1) represents a significant advancement in pharmaceutical chemistry. Its intricate molecular design and promising pharmacological properties position it as a valuable asset in ongoing drug discovery efforts. As research continues to uncover new therapeutic applications for heterocyclic compounds, this molecule serves as an example of how innovative synthetic strategies can yield compounds with substantial potential for improving human health.

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